![molecular formula C10H14O B038835 4-Oxatetracyclo[5.2.2.01,6.03,5]undecane CAS No. 117221-81-5](/img/structure/B38835.png)

4-Oxatetracyclo[5.2.2.01,6.03,5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

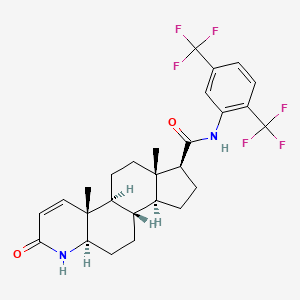

4-Oxatetracyclo[5.2.2.0¹,⁶.0³,⁵]undecane is a polycyclic organic compound characterized by a fused tetracyclic framework with an oxygen atom integrated into its structure. The IUPAC name reflects its complex bicyclic and tricyclic bridge systems, which confer unique steric and electronic properties.

Comparison with Similar Compounds

Spirocyclic Undecane Derivatives

1,7-Dioxaspiro[5.5]undecane Derivatives

- Structure : These compounds feature a spiro center connecting two oxolane rings. For example, (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) and its racemate exhibit stereochemical diversity, influencing their bioactivity .

- Synthesis : Prepared via condensation reactions, often involving pentaerythritol and ketones .

- Applications : Demonstrated electrophysiological activity (EAD-active) in insect attractants, as shown in studies with Ceropegia dolichophy .

Comparison with Target Compound :

- The spirocyclic framework lacks the fused tetracyclic structure of 4-oxatetracyclo[5.2.2.0¹,⁶.0³,⁵]undecane, but both share oxygen atoms influencing polarity and reactivity.

- Key Difference : Spiro compounds prioritize stereochemical complexity, whereas the target compound emphasizes fused ring rigidity .

Tetracyclic Undecane Derivatives

Tetracyclo[6.2.1.0²,⁷.0³,⁵]undecane

- Structure : A tetracyclic hydrocarbon (C₁₁H₁₆) with bridgehead substituents, differing in ring connectivity from the target compound .

- Properties : Molecular weight = 148.24 g/mol; XLogP3 = 3.6 (indicative of high hydrophobicity) .

Comparison with Target Compound :

Epoxy-Functionalized 4-Oxatetracyclo Derivatives

4-Oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undec-9-yl Glycidyl Ether

- Structure : Features an epoxy group attached to the tetracyclic core, enabling crosslinking in polymer applications .

- Synthesis : Derived from epoxidation of polycyclic precursors, often used in high-performance resins .

- Applications : Key component in curable epoxy compositions for coatings and adhesives .

Comparison with Target Compound :

Pentacyclic Oxa/Aza Derivatives

8,11-Oxapentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane Derivatives

- Structure: Pentacyclic systems with oxygen/nitrogen atoms, such as compound 5 (NO-donating derivatives) .

- Synthesis: Prepared via aminolysis of nitrobenzoate esters, yielding bioactive compounds with vasodilatory properties .

- Applications: Investigated for nitric oxide (NO) donor capabilities in medicinal chemistry .

Comparison with Target Compound :

- The pentacyclic system introduces additional ring strain and functional groups, contrasting with the tetracyclic simplicity of the target compound.

Data Tables

Table 1: Structural and Physical Properties Comparison

Properties

CAS No. |

117221-81-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-oxatetracyclo[5.2.2.01,6.03,5]undecane |

InChI |

InChI=1S/C10H14O/c1-3-10-4-2-6(1)8(10)9-7(5-10)11-9/h6-9H,1-5H2 |

InChI Key |

ZYHBHMLEVRGNPV-UHFFFAOYSA-N |

SMILES |

C1CC23CCC1C2C4C(C3)O4 |

Canonical SMILES |

C1CC23CCC1C2C4C(C3)O4 |

Synonyms |

2H-2,4a-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-alpha-,2-bta-,4a-bta-,5a-alpha-)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.